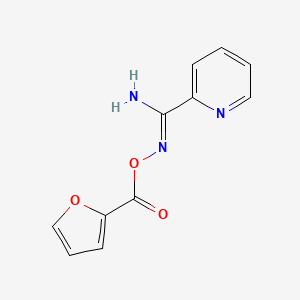![molecular formula C20H26N2O3 B5774283 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5774283.png)
2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol, also known as L-745,870, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phenols and is a potent and selective antagonist of the dopamine D4 receptor.
作用機序
The mechanism of action of 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol involves its selective antagonism of the dopamine D4 receptor. This receptor is widely distributed in the brain and is believed to play a role in the regulation of mood, cognition, and behavior. By blocking the activity of this receptor, this compound is believed to modulate the activity of the dopaminergic system, which is implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has a number of biochemical and physiological effects. For example, this compound has been shown to decrease the activity of the mesolimbic dopaminergic system, which is believed to play a role in the development of addiction. In addition, this compound has also been shown to increase the activity of the prefrontal cortex, which is believed to play a role in the regulation of mood and cognition.
実験室実験の利点と制限
One of the main advantages of 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is its high selectivity for the dopamine D4 receptor. This makes it an ideal compound for studying the role of this receptor in various psychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol. One area of research is the development of more selective and potent antagonists of the dopamine D4 receptor. In addition, there is also a need for more studies on the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, there is a need for more studies on the potential therapeutic applications of this compound in various psychiatric disorders.
合成法
The synthesis of 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol involves a multistep process. The first step involves the reaction of 2,6-dimethoxyphenol with 4-(2-methylphenyl)piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methoxy}phenol. The second step involves the demethylation of the methoxy group using boron tribromide, resulting in the formation of 2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol.
科学的研究の応用
2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a potential treatment for schizophrenia. Studies have shown that this compound has a high affinity for the dopamine D4 receptor, which is believed to play a role in the pathophysiology of schizophrenia. In addition, this compound has also been studied for its potential use in the treatment of drug addiction and depression.
特性
IUPAC Name |
2,6-dimethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-15-6-4-5-7-17(15)22-10-8-21(9-11-22)14-16-12-18(24-2)20(23)19(13-16)25-3/h4-7,12-13,23H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMYQOXCGKYYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)





![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)


![4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5774289.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5774300.png)
